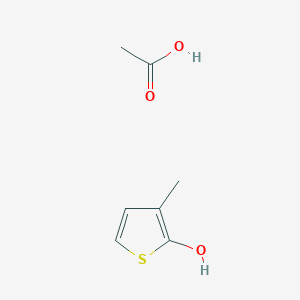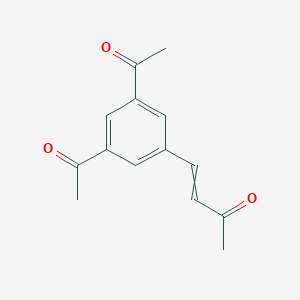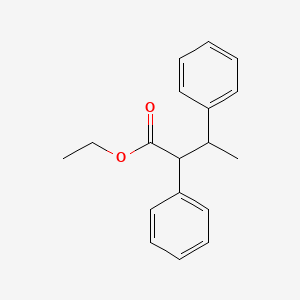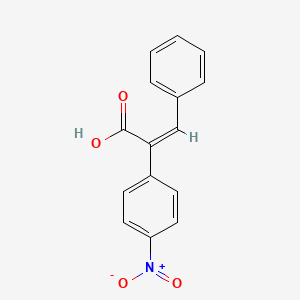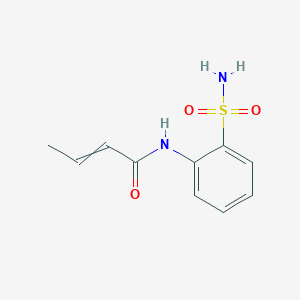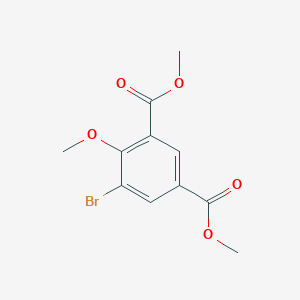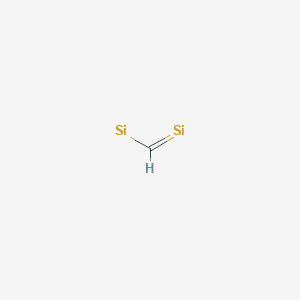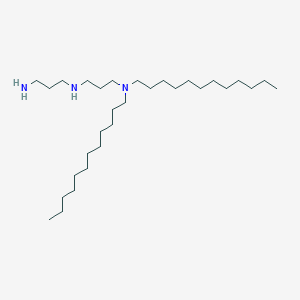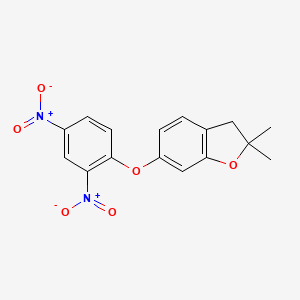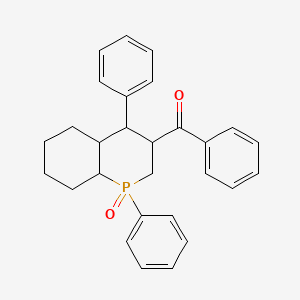
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide is a synthetic organic compound It is characterized by the presence of a cyano group, dichloro-substituted phenyl ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide typically involves multiple steps:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the dichloro-ethoxyphenyl moiety: This step may involve electrophilic aromatic substitution reactions to introduce the dichloro and ethoxy groups onto the phenyl ring.
Amide formation: The final step involves the formation of the amide bond, which can be achieved through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the phenyl ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dichloro groups on the phenyl ring may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation products: Carboxylic acids, quinones.
Reduction products: Amines.
Substitution products: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Utilization in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. In agriculture, it may inhibit the growth of pests or weeds by interfering with essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(3,5-dichlorophenyl)-2-methylbutanamide: Lacks the ethoxy group.
2-Cyano-N-(4-ethoxyphenyl)-2-methylbutanamide: Lacks the dichloro groups.
N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide: Lacks the cyano group.
Uniqueness
The presence of both the cyano group and the dichloro-ethoxyphenyl moiety in 2-Cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
90257-67-3 |
|---|---|
Molecular Formula |
C14H16Cl2N2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-cyano-N-(3,5-dichloro-4-ethoxyphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-4-14(3,8-17)13(19)18-9-6-10(15)12(20-5-2)11(16)7-9/h6-7H,4-5H2,1-3H3,(H,18,19) |
InChI Key |
WVRYTZDRFOHAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)C(=O)NC1=CC(=C(C(=C1)Cl)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


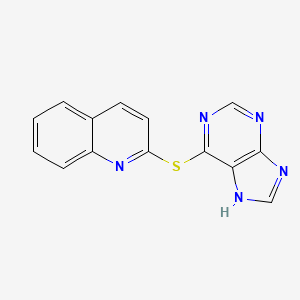
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
